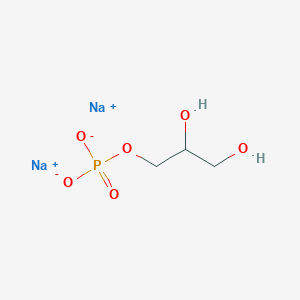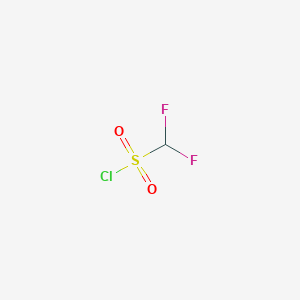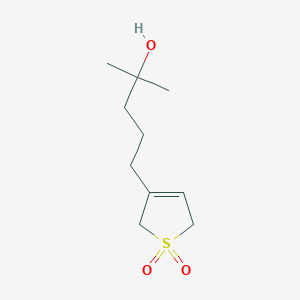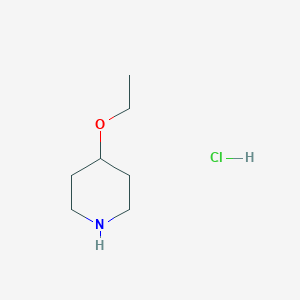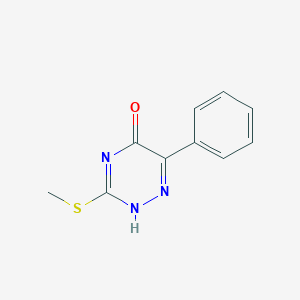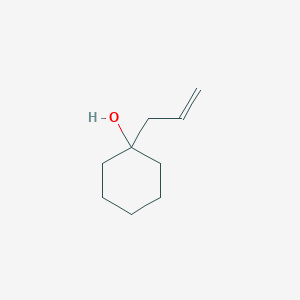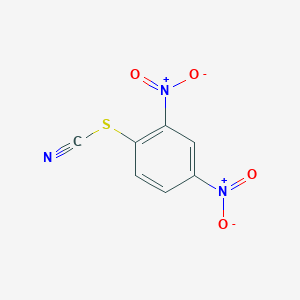
2,4-Dinitrophenyl thiocyanate
概要
説明
2,4-Dinitrophenyl thiocyanate (also known as DNTB) is a thiocyanate compound having a 2,4-dinitrophenyl group attached to the sulfur atom . It has a role as a hapten and a tolerogen . It is a member of thiocyanates and a C-nitro compound .
Molecular Structure Analysis
The molecular formula of 2,4-Dinitrophenyl thiocyanate is C7H3N3O4S . The InChI representation is InChI=1S/C7H3N3O4S/c8-4-15-7-2-1-5 (9 (11)12)3-6 (7)10 (13)14/h1-3H . The Canonical SMILES representation is C1=CC (=C (C=C1 [N+] (=O) [O-]) [N+] (=O) [O-])SC#N .
Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dinitrophenyl thiocyanate is 225.18 g/mol . The density is 1.6±0.1 g/cm3 . The boiling point is 368.4±32.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.5±3.0 kJ/mol . The flash point is 176.6±25.1 °C . The index of refraction is 1.666 . The molar refractivity is 51.4±0.4 cm3 .
科学的研究の応用
Chemical Synthesis
“2,4-Dinitrophenyl thiocyanate” is used in the synthesis of various chemical compounds . It is often used as a reagent in the preparation of other chemicals .
Spectral Characterization
This compound is used in spectral characterization studies . It is used to analyze the properties of other compounds when they interact with electromagnetic radiation .
Biological Activities
“2,4-Dinitrophenyl thiocyanate” has been used in the study of biological activities of Co (II) and Ni (II) mixed ligand complexes . The in-vitro biological activity of the ligand and the metal complexes were screened against the Gram-positive and negative pathogenic bacteria Staphylococcus aureus, Bacillus subtilis, Pseudomonas, aeruginosa and Escherichia coli, as well as the fungal species of Aspergillusniger and Candida albicans .
Antimicrobial Activity
The metal complexes of “2,4-Dinitrophenyl thiocyanate” showed high efficiency of antimicrobial activity compared with the ligand . This suggests its potential use in the development of antimicrobial agents .
Antioxidant Potential
The ligand and the metal complexes of “2,4-Dinitrophenyl thiocyanate” were tested for in-vitro antioxidant potential in a DPPH assay . The results showed that the activity of the metal complexes with the in-vitro antioxidant was more active than that of 2,4-dinitrophenylhydrazine (DNPH) .
Research and Development
“2,4-Dinitrophenyl thiocyanate” is provided to early discovery researchers as part of a collection of rare and unique chemicals . This suggests its importance in the field of research and development .
Safety and Hazards
2,4-Dinitrophenyl thiocyanate is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
作用機序
Target of Action
It is chemically related to 2,4-dinitrophenol (dnp), which is known to act as an oxidative phosphorylation uncoupling agent
Mode of Action
Its relative, dnp, acts by uncoupling oxidative phosphorylation, disrupting the proton gradient across the mitochondrial membrane, and thereby increasing metabolic rate and energy expenditure . It’s plausible that 2,4-Dinitrophenyl thiocyanate might exhibit a similar mode of action, but this needs to be confirmed by further studies.
Biochemical Pathways
Given its potential similarity to dnp, it might affect the pathways involved in energy metabolism, particularly those associated with oxidative phosphorylation .
Pharmacokinetics
Studies on dnp have shown that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney
Result of Action
Based on the known effects of dnp, it could potentially increase metabolic rate and energy expenditure, leading to weight loss
特性
IUPAC Name |
(2,4-dinitrophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4S/c8-4-15-7-2-1-5(9(11)12)3-6(7)10(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDQRCRASHAZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041367 | |
| Record name | 2,4-Dinitrophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrophenyl thiocyanate | |
CAS RN |
1594-56-5 | |
| Record name | 2,4-Dinitrophenyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1594-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrothiocyanatobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001594565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | nitrite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dinitrophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrophenyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DINITRO-1-THIOCYANOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0559FK639 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,4-dinitrophenyl thiocyanate interact with alpha 2-macroglobulin and what are the downstream effects?
A1: 2,4-Dinitrophenyl thiocyanate (DNPSCN) reacts specifically with the free thiol groups generated in alpha 2-macroglobulin (α2M) upon reaction with methylamine. [, ] This reaction involves cyanylation of the thiol group, effectively blocking its further reaction. [, ] This modification prevents the typical "slow" to "fast" electrophoretic form conversion in α2M usually observed after methylamine treatment. [, ] Interestingly, DNPSCN can even partially reverse this conformational change when added after methylamine treatment. [] This suggests that the modification of these specific thiol groups plays a crucial role in the conformational changes of α2M.
Q2: What is the significance of using 2,4-dinitrophenyl thiocyanate in studying alpha 2-macroglobulin?
A2: 2,4-Dinitrophenyl thiocyanate serves as a valuable tool for investigating the structure-function relationship in α2M. [, ] By selectively modifying the free thiols generated during methylamine-induced conformational changes, DNPSCN helps researchers understand the role of these thiols in α2M's function. [, ] The ability of DNPSCN to inhibit and even partially reverse the conformational change highlights the importance of these thiol groups in the mechanism of α2M. [] This information is crucial for comprehending α2M's role in various physiological processes, including protease inhibition and receptor-mediated endocytosis.
Q3: What other chemical reagents exhibit similar behavior to 2,4-dinitrophenyl thiocyanate in the context of alpha 2-macroglobulin research?
A3: Research indicates that I3(-) can also react with the methylamine-generated thiol groups in α2M, similar to DNPSCN. [] This reaction converts the thiol to a sulfenyl iodide, also leading to the inhibition of the "slow" to "fast" electrophoretic form conversion in α2M. [] Although less effective than DNPSCN, other thiol-specific reagents have also demonstrated some ability to modify these thiol groups in α2M. [] This suggests that targeting these specific thiol groups with various modifying agents presents a promising avenue for further research into the complex mechanisms of α2M.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)


